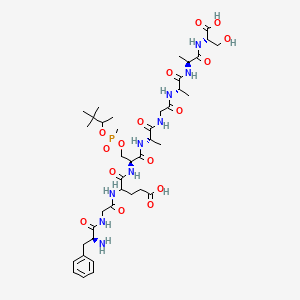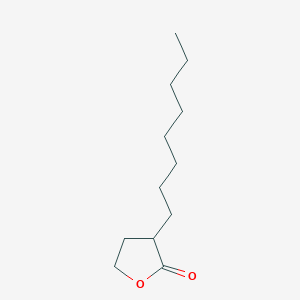
3-Octyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octyloxolan-2-one: is a chemical compound belonging to the class of lactones. It is characterized by an oxolan-2-one ring substituted with an octyl group at the third position. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing 3-Octyloxolan-2-one involves the intramolecular cyclization of hydroxy acids. For instance, the cyclization of 4-hydroxydecanoic acid under acidic conditions can yield this compound.
Esterification and Lactonization: Another method involves the esterification of 4-hydroxydecanoic acid followed by lactonization. This process typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the reaction. Enzymatic methods using lipases have been explored to produce this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Octyloxolan-2-one can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate can yield 4-hydroxydecanoic acid.
Reduction: Reduction of this compound can lead to the formation of the corresponding diol. This reaction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the octyl group can be replaced with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 4-Hydroxydecanoic acid.
Reduction: 3-Octyl-1,2-diol.
Substitution: Various substituted oxolan-2-one derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: 3-Octyloxolan-2-one is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives have shown promise in antimicrobial and antifungal studies.
Medicine: While not widely used in medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is extensively used in the flavor and fragrance industry due to its fruity aroma. It is also used in the production of perfumes, cosmetics, and food flavorings .
Mécanisme D'action
The mechanism of action of 3-Octyloxolan-2-one and its derivatives often involves interaction with biological membranes and enzymes. The compound can modulate enzyme activity and disrupt microbial cell membranes, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Gamma-Nonalactone: Another lactone with a similar structure but a shorter alkyl chain.
Gamma-Decalactone: Similar to 3-Octyloxolan-2-one but with a decyl group instead of an octyl group.
Gamma-Undecalactone: Contains an undecyl group, making it slightly larger than this compound.
Uniqueness: this compound is unique due to its specific octyl substitution, which imparts distinct physical and chemical properties. Its fruity aroma is particularly valued in the flavor and fragrance industry, setting it apart from other lactones .
Propriétés
Numéro CAS |
2983-20-2 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
3-octyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h11H,2-10H2,1H3 |
Clé InChI |
AEADGZSTCJUXRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[6-(hydroxymethyl)-4-oxo-4aH-pteridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13429756.png)
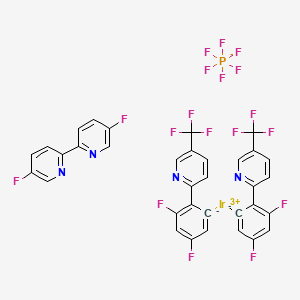
![Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13429763.png)
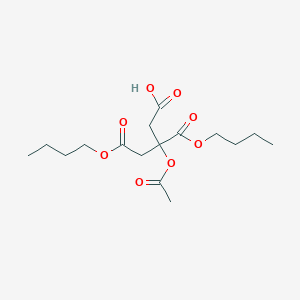

![[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]boronic acid](/img/structure/B13429778.png)
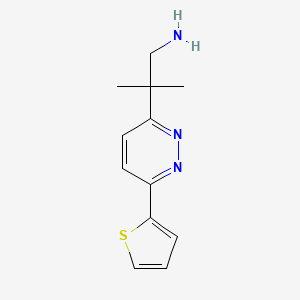
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
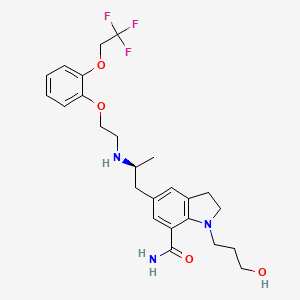
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
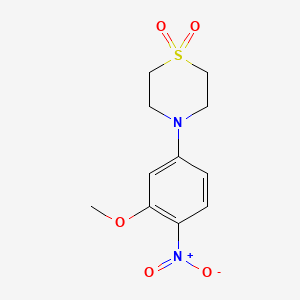

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)
